molecular formula C10H6N4O6 B1204568 N-(2,4-Dinitroanilino)maleimide CAS No. 20970-35-8

N-(2,4-Dinitroanilino)maleimide

Cat. No. B1204568
CAS RN: 20970-35-8
M. Wt: 278.18 g/mol
InChI Key: NBLHPQHLKDLIKS-UHFFFAOYSA-N
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Description

N-(2,4-Dinitroanilino)maleimide is a chemical compound with the empirical formula C10H6N4O6 . It reacts covalently with the thiol group of the xylanase from Chainia leading to complete inactivation .


Molecular Structure Analysis

The molecular structure of N-(2,4-Dinitroanilino)maleimide is characterized by its empirical formula C10H6N4O6 and a molecular weight of 278.18 . More detailed structural information, such as 3D molecular structures, molecular surfaces, and molecular orbitals, can be obtained from quantum chemical computations .


Chemical Reactions Analysis

N-(2,4-Dinitroanilino)maleimide (DAM) reacts covalently with the thiol group of the xylanase from Chainia leading to complete inactivation . This reaction is similar to the reaction with N-ethylmaleimide .

Scientific Research Applications

1. Use in Antineoplastic Screening

N-(2,4-Dinitroanilino)maleimide is discussed in the context of synthesizing N-substituted maleimides for antineoplastic screening. These compounds, including N-(2,4-dinitrophenylamino)maleimide, are synthesized as potential sulfhydryl-binding agents with relevance in cancer therapies (Liu & Jan, 1975).

2. Bioconjugation and Protein Modification

N-(2,4-Dinitroanilino)maleimide is utilized in bioconjugation, specifically for the site-selective modification of proteins. This application is critical in the development of immunotoxins and antibody-drug conjugates (ADCs) used in cancer therapies. The compound's reactivity with biothiols and its role in fluorescence quenching for the specific detection of thiol analytes are significant (Renault et al., 2018).

3. Chemical Modification of Enzymes

The compound reacts covalently with the thiol group of enzymes, such as xylanase from Chainia, leading to complete inactivation. This reaction provides a reporter group at the active site of the enzyme, aiding in the study of enzyme structure and function (Rao et al., 1996).

4. Applications in Polymer Chemistry

N-(2,4-Dinitroanilino)maleimide is involved in polymer chemistry, particularly in the synthesis of copolymers and hydrogels. Its reactivity and special functional groups play a crucial role in modifying the thermomechanical properties of polymers (Yan-bing, 2008).

5. Inhibitory Role in Enzyme Function

The compound acts as a potent inhibitor of enzymes like topoisomerase II. Its inhibitory action is distinct from other compounds, suggesting a unique mode of catalytic inhibition. This property is relevant in studying enzyme mechanisms and in the development of new therapeutic agents (Jensen et al., 2002).

6. Study of Antiaromaticity

Research into the antiaromatic properties of maleimides, including N-(2,4-Dinitroanilino)maleimide, contributes to the understanding of their chemical nature. This research is important in the field of organic chemistry for developing new compounds with specific properties (Roux et al., 1997).

properties

IUPAC Name

1-(2,4-dinitroanilino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O6/c15-9-3-4-10(16)12(9)11-7-2-1-6(13(17)18)5-8(7)14(19)20/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLHPQHLKDLIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175149
Record name N-(2,4-Dinitroanilino)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitroanilino)maleimide

CAS RN

20970-35-8
Record name N-(2,4-Dinitroanilino)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitroanilino)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-Dinitroanilino)maleimide
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Record name N-(2,4-DINITROANILINO)MALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
SS Keskar, MB Rao, VV Deshpande - Biochemical Journal, 1992 - portlandpress.com
The kinetics of chemical modification of the xylanase from a thermotolerant Streptomyces T7 indicated the involvement of 1 mol of cysteine residue/mol of enzyme [Keskar, Srinivasan & …
Number of citations: 18 portlandpress.com
M RAO, S KHADILKAR, KR BANDIVADEKAR… - Biochemical …, 1996 - portlandpress.com
N-(2,4-Dinitroanilino)maleimide (DAM) reacts covalently with the thiol group of the xylanase from Chainia leading to complete inactivation in a manner similar to N-ethylmaleimide, but …
Number of citations: 18 portlandpress.com
MK Hargreaves, JG Pritchard, HR Dave - Chemical Reviews, 1970 - ACS Publications
The chemistry of aliphaticimides has been briefly reviewed up to the year 1936 by Amagat.* 1 Up to that time imides were regarded as derivatives of acids and were not looked upon as …
Number of citations: 381 pubs.acs.org
Š Popelka, F Rypáček - Collection of Czechoslovak chemical …, 2003 - cccc.uochb.cas.cz
Four synthetic routes to poly(L-lactide) with thiol end groups based on ring-opening polymerization of L-lactide (LA) catalysed with tin(II) 2-ethylhexanoate (Sn(Oct) 2 ) are reported. The …
Number of citations: 2 cccc.uochb.cas.cz
KR Bandivadekar - 1998 - lib.unipune.ac.in
Various kinds of approaches have been used to identify the active site peptides of proteins. Use of radioactive labels such as 32P labeled diisopropylfluorophosphate was employed by …
Number of citations: 0 lib.unipune.ac.in
GT Stevenson, VA Anderson, KS Kan… - Journal of immunology …, 1997 - journals.aai.org
We describe a method for linking human normal Fc gamma1, via stable thioether bonds emerging from its hinge, to any molecule expressing a free sulfhydryl (SH) group. The Fc hinge …
Number of citations: 61 journals.aai.org
ASC Ko - 1965 - open.library.ubc.ca
The single residue of cysteine in Cl. botulinum type E strain Iwanai toxin has been linked with toxicity, by chemical modification using p-chloromercuribenzoate. A peptide containing the …
Number of citations: 3 open.library.ubc.ca
SH Subray, RK Ameeta, NG Krishna, IM Khan - Archives of biochemistry …, 1998 - Elsevier
Chemical modification of the endoxylanase fromChainiasp. with group-specific chemical modifiers in the absence and presence of substrate and kinetics of modification revealed the …
Number of citations: 9 www.sciencedirect.com
D Van Alstyne - 1966 - open.library.ubc.ca
After establishing that, like types B and E toxins, type A botulinus toxin contains only one residue of cysteine per molecule, chemical modification studies were carried out showing that …
Number of citations: 3 open.library.ubc.ca
YM Torchinskii - 2013 - books.google.com
(Written for the original Russian edition) Out of all the functional groups of protein molecules that be long to the side chains of amino acid residues, the sulfhydryl or thiol (SH) groups of …
Number of citations: 186 books.google.com

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